unnatural amino acid Boc-3-bromophenylglycine structure
unnatural amino acid Boc-3-bromophenylglycine structure
This is a comprehensive technical guide on the unnatural amino acid Boc-3-bromophenylglycine (Boc-3-Br-Phg-OH).
Advanced Building Block for Peptidomimetics and Diversity-Oriented Synthesis
Executive Summary
Boc-3-bromophenylglycine (Boc-3-Br-Phg-OH) is a high-value unnatural amino acid used in the development of proteolysis-resistant peptides and small-molecule therapeutics. Structurally, it is an
Key Utility:
-
Conformational Constraint: Restricts
and torsion angles in peptide backbones. -
Synthetic Versatility: The aryl bromide serves as a linchpin for diversification after peptide assembly.
-
Orthogonality: The tert-butoxycarbonyl (Boc) group allows for standard acid-labile deprotection strategies (TFA) or orthogonal use with Fmoc-based side chains.
Structural & Physicochemical Profile
| Property | Specification |
| Chemical Name | (S)-2-((tert-butoxycarbonyl)amino)-2-(3-bromophenyl)acetic acid |
| Common Abbreviation | Boc-3-Br-Phg-OH |
| CAS Number | 446305-66-4 (Racemic/Unspecified); Stereospecific CAS varies by vendor |
| Molecular Formula | C |
| Molecular Weight | 330.18 g/mol |
| Chirality | Available as (S)- (L-config) or (R)- (D-config) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water |
| Melting Point | 105–110 °C (Typical for Boc-Phg derivatives) |
Structural Analysis
The molecule consists of a glycine backbone substituted at the
-
Steric Bulk: The phenyl ring at the
-position introduces significant steric hindrance compared to phenylalanine (which has a methylene spacer), restricting the conformational freedom of the peptide backbone. -
Electronic Effects: The electron-withdrawing bromine atom at the meta position modulates the pKa of the aromatic ring and can engage in halogen bonding interactions with biological targets.
Synthetic Routes & Manufacturing
The synthesis of enantiopure Boc-3-bromophenylglycine is non-trivial due to the risk of racemization at the benzylic
Route A: Asymmetric Strecker Synthesis (Chiral Auxiliary)
This is the most robust method for generating high enantiomeric excess (ee).
-
Condensation: 3-Bromobenzaldehyde is condensed with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.
-
Cyanation: Trimethylsilyl cyanide (TMSCN) adds across the imine diastereoselectively.
-
Hydrolysis & Protection: Acid hydrolysis yields the free amino acid, followed by Boc protection.
-
Note: Hydrogenolysis cannot be used to remove the auxiliary due to the lability of the aryl bromide; oxidative cleavage is preferred.
-
Route B: Enzymatic Resolution
-
Synthesis of racemic N-acetyl-3-bromophenylglycine.
-
Kinetic resolution using Acylase I (Aspergillus melleus) .
-
The enzyme selectively hydrolyzes the L-isomer to the free amino acid, leaving the D-isomer acetylated.
-
Subsequent Boc protection of the isolated L-isomer.
Visualization: Synthesis Workflow
Applications in Drug Discovery[7][8][9][10]
Late-Stage Diversification (Suzuki-Miyaura Coupling)
The bromine handle allows the amino acid to serve as a "pro-residue." Instead of synthesizing 20 different biaryl amino acids, a researcher can incorporate Boc-3-Br-Phg-OH into a peptide and then split the batch to couple 20 different boronic acids.
Mechanism: The Pd(0) catalyst performs oxidative addition into the C-Br bond, followed by transmetallation with an aryl boronic acid and reductive elimination to form the C-C bond.
Solid-Phase Peptide Synthesis (SPPS)
Boc-3-Br-Phg-OH is compatible with standard Boc SPPS protocols.
-
Coupling: Use DIC/HOBt or HATU. Due to steric bulk at the
-carbon, coupling times should be extended (2x 1 hour). -
Stability: The aryl bromide is stable to TFA and HF (used in final cleavage for Boc chemistry).
Visualization: Diversification Pathway
Experimental Protocols
Protocol A: Boc Deprotection (Batch Mode)
Use this protocol during solution-phase synthesis or manual SPPS.
-
Dissolution: Dissolve the protected intermediate (1.0 equiv) in dry Dichloromethane (DCM) (concentration ~0.1 M).
-
Acidolysis: Add Trifluoroacetic acid (TFA) to a final concentration of 50% v/v.
-
Caution: Gas evolution (isobutylene) may occur.
-
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The product is obtained as the TFA salt.
Protocol B: On-Resin Suzuki-Miyaura Coupling
Validates the "self-validating" requirement: The color change of the resin often indicates catalyst binding/reaction.
Reagents:
-
Peptide-Resin (0.1 mmol scale)
-
Aryl Boronic Acid (5.0 equiv)
-
Pd(PPh
) (0.1 equiv) -
Na
CO (2M aqueous solution, 10 equiv) -
Solvent: DME/Water (9:1) or DMF.
Steps:
-
Degassing: Place Peptide-Resin, Boronic Acid, and Base in a reactor. Purge with Argon for 15 mins.
-
Catalyst Addition: Add Pd(PPh
) quickly under Argon flow. -
Reaction: Heat to 80 °C (if resin allows) or 60 °C for 12–16 hours under Argon atmosphere.
-
Note: For temperature-sensitive resins (like 2-CTC), use Pd(dppf)Cl
at 40 °C for 24 hours.
-
-
Washing: Wash resin extensively with DMF (5x), DCM (5x), and Sodium Diethyldithiocarbamate solution (0.05 M in DMF) to remove Palladium traces (Resin turns from black/grey back to original color).
-
Cleavage: Proceed with standard HF or TFA cleavage.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizers.
References
-
Synthesis of Enantiopure Phenylglycines via Strecker Reaction
- Source: Williams, R. M., et al. "Asymmetric Synthesis of Alpha-Amino Acids." Chemical Reviews, 1992.
- Context: General methodology for asymmetric synthesis of aryl glycines.
-
Suzuki-Miyaura Coupling on Solid Phase
- Source: Kates, S. A., & Albericio, F. "Solid-Phase Synthesis: A Practical Guide." CRC Press, 2000.
- Context: Protocols for palladium-catalyzed reactions on resin-bound peptides.
-
Boc-3-Bromophenylglycine CAS Verification
- Source: Alchimica Product C
-
Context: Verification of CAS 446305-66-4 for Boc-2-amino-2-(3-bromophenyl)acetic acid.[4]
-
Halogen Bonding in Drug Discovery
-
Source: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 2013.[5]
- Context: Explains the utility of the bromine
-
